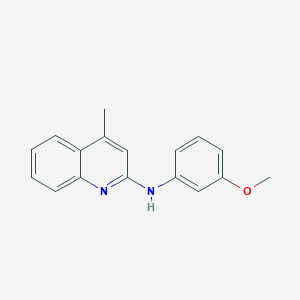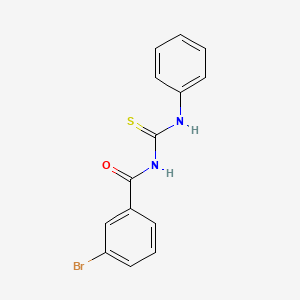
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea
Übersicht
Beschreibung
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea, also known as TDZ, is a chemical compound that has been extensively studied for its potential use in various scientific fields. TDZ is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 283.38 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been extensively studied for its potential use in various scientific fields. It has been found to have a wide range of applications, including:
1. Plant Biotechnology: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been used as a plant growth regulator and has been found to be effective in inducing somatic embryogenesis in various plant species.
2. Cancer Research: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
3. Neuroscience: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Materials Science: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been used as a building block for the synthesis of various materials with potential applications in optoelectronics, organic electronics, and photovoltaics.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea is not fully understood. However, it is believed to act as a cytokinin-like compound and has been found to activate the cytokinin signaling pathway in plants. In cancer cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to induce apoptosis and inhibit cell proliferation. In neuroscience, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have various biochemical and physiological effects. In plants, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to induce somatic embryogenesis, increase shoot regeneration, and enhance plant growth. In cancer cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to induce apoptosis and inhibit cell proliferation. In neuroscience, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has several advantages for lab experiments. It is stable, easy to synthesize, and has a high yield. It is also soluble in organic solvents, making it easy to handle in the lab. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea. These include:
1. Further studies on the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in plants, cancer cells, and neuroscience.
2. Studies on the potential use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in the treatment of other diseases such as diabetes and cardiovascular diseases.
3. Studies on the synthesis of new N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea derivatives with improved properties.
4. Studies on the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in the synthesis of new materials with potential applications in various scientific fields.
Conclusion:
In conclusion, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea is a chemical compound that has been extensively studied for its potential use in various scientific fields. It has been found to have a wide range of applications, including plant biotechnology, cancer research, neuroscience, and materials science. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has several advantages for lab experiments, including its stability and ease of synthesis. However, further studies are needed to fully understand its mechanism of action and potential toxicity. The future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea include further studies on its mechanism of action, the synthesis of new derivatives, and the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in the synthesis of new materials.
Synthesemethoden
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with phenyl isocyanate in the presence of a suitable solvent. This reaction results in the formation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea as a white crystalline solid with a high yield.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)10-16-17-12(19-10)15-11(18)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGWETDGBARWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359160 | |
| Record name | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
CAS RN |
5312-09-4 | |
| Record name | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)


![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)



![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)
![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)